MitoMark Red I
Overview
Description
MitoMark Red I is a red fluorescent dye that accumulates in the mitochondria of viable cells . The fluorescence intensity of MitoMark Red I is dependent on the mitochondrial membrane potential .
Molecular Structure Analysis
The molecular formula of MitoMark Red I is C32H32Cl2N2O . The exact mass and molecular weight are not specified .Physical And Chemical Properties Analysis
MitoMark Red I has a molecular weight of 531.52 . It is a solid substance . The dye is soluble in DMSO . It should be stored at -20°C, away from moisture .Scientific Research Applications
1. Mitochondrial Health Assessment
MitoMark Red I has been utilized in studies for assessing mitochondrial health. A notable application is in the development of the MitoTimer reporter gene, which targets mitochondria and changes fluorescence based on its oxidation state. This method is particularly useful for studying mitochondrial content, structure, stress, and damage in living organisms under both physiological and pathological conditions (Laker et al., 2014).
2. Mitochondrial DNA Research
MitoMark Red I plays a role in mitochondrial DNA (mtDNA) research. The MITOMAP database, a database for human mitochondrial genome research, references technologies like MitoMark Red I for studying variations in mtDNA related to human origins, forensics, degenerative diseases, cancer, and aging. Such technologies are crucial in understanding mtDNA's role in these areas (Brandon et al., 2004).
3. Sensing Mitochondrial Viscosity in Living Cells
A study designed a red fluorescent probe, Mito-V, which is similar in function to MitoMark Red I, for monitoring changes in mitochondrial viscosity. This probe's fluorescence intensity and lifetime provide a sensitive measure of mitochondrial viscosity in various biological processes, highlighting the importance of mitochondrial probes in cellular research (Chen et al., 2019).
4. Investigation of Mitophagy
MitoMark Red I-like compounds have been used to trigger and study mitophagy, the process of eliminating damaged mitochondria from cells. By using far-red fluorescent photosensitizers, researchers can precisely control mitochondrial damage and study the mechanisms of mitophagy in live cells, revealing insights into cellular health and disease processes (Hsieh et al., 2015).
5. Application in Cancer Research
Research shows that probes like MitoMark Red I can target mitochondria and potentially eradicate cancer stem cells (CSCs). MitoTracker Deep Red (MTDR), for instance, inhibits mitochondrial oxygen consumption rates and ATP production, suggesting a potential therapeutic application in targeting CSCs (Sargiacomo et al., 2021).
Safety And Hazards
properties
IUPAC Name |
16-[4-(chloromethyl)phenyl]-3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32ClN2O.ClH/c33-19-20-9-11-21(12-10-20)28-26-17-22-5-1-13-34-15-3-7-24(29(22)34)31(26)36-32-25-8-4-16-35-14-2-6-23(30(25)35)18-27(28)32;/h9-12,17-18H,1-8,13-16,19H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEOZQLIVHGQLJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=CC=C(C=C8)CCl)CCC7.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
MitoMark Red I | |
CAS RN |
167095-09-2 | |
Record name | Chloromethyl-X-rosamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=167095-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.